Methyl 3-(4-boronobenzamido)propionate
CAS No.: 957034-76-3
Cat. No.: VC2801019
Molecular Formula: C11H14BNO5
Molecular Weight: 251.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 957034-76-3 |
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Molecular Formula | C11H14BNO5 |
Molecular Weight | 251.05 g/mol |
IUPAC Name | [4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15) |
Standard InChI Key | NROXSDVUSUSOLU-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O |
Introduction
Structural Characteristics and Properties
Methyl 3-(4-boronobenzamido)propionate is characterized by its distinctive molecular architecture featuring a benzamide core with a boronic acid group at the para (4-) position of the benzene ring, connected to a propionate methyl ester chain via an amide linkage. This arrangement of functional groups creates a multifunctional molecule with unique chemical properties.
Molecular Composition
The compound possesses a molecular formula of C11H14BNO5, with a structure that incorporates:
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A benzene ring with a boronic acid group (-B(OH)2) at the para position
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An amide bond connecting the benzoic acid derivative to a propionate chain
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A methyl ester group at the terminal position of the propionate chain
Physical and Chemical Properties
The physical and chemical properties of Methyl 3-(4-boronobenzamido)propionate can be inferred based on its structural features:
Property | Characteristics | Significance |
---|---|---|
Physical state | Likely solid at room temperature | Influences handling and storage requirements |
Solubility | Moderate solubility in polar organic solvents | Important for reaction conditions and purification |
Hydrogen bonding | Multiple hydrogen bond donors and acceptors | Affects intermolecular interactions and crystal packing |
Reactivity centers | Boronic acid, ester, and amide groups | Provides multiple sites for chemical transformations |
The presence of the boronic acid functionality imparts Lewis acidic character to the molecule, enabling interactions with various nucleophiles and making it potentially useful in diverse applications.
Structure-Activity Relationships
Comparative Analysis
The properties of Methyl 3-(4-boronobenzamido)propionate can be better understood through comparison with structurally related compounds:
Compound | Key Structural Difference | Predicted Impact on Properties |
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Methyl 3-(4-aminophenyl)propanoate | Contains amine instead of boronobenzamido group | Lower Lewis acidity, different hydrogen bonding pattern |
Methyl 3-methoxy-acrylate | Lacks aromatic ring and boronic acid | Different reactivity profile, increased conformational flexibility |
Non-esterified 3-(4-boronobenzamido)propanoic acid | Free carboxylic acid instead of methyl ester | Increased acidity, different solubility profile |
This comparison highlights how subtle structural variations can significantly impact physicochemical properties and potential applications.
Structure-Reactivity Considerations
The positional arrangement of functional groups in Methyl 3-(4-boronobenzamido)propionate would be expected to influence its reactivity:
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The para-substitution pattern creates a linear molecular arrangement that may facilitate certain supramolecular interactions
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The separation between the boronic acid and ester functionalities by the benzamide spacer reduces direct electronic interactions between these groups
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The amide linkage provides conformational constraints and hydrogen bonding capabilities
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of Methyl 3-(4-boronobenzamido)propionate would typically employ multiple complementary analytical techniques:
Technique | Expected Key Features | Information Provided |
---|---|---|
1H NMR | Signals for aromatic protons (δ ~7-8 ppm), B(OH)2 protons, amide NH, methyl ester (δ ~3.7 ppm), methylene groups | Confirmation of structure and purity |
13C NMR | Carbonyl carbons (δ ~170 ppm), aromatic carbons, methyl and methylene carbons | Carbon framework verification |
11B NMR | Signal characteristic of arylboronic acid (δ ~30 ppm) | Confirmation of boronic acid functionality |
FT-IR | B-O stretching (~1380 cm-1), C=O stretches for ester and amide, N-H stretch | Functional group identification |
Mass Spectrometry | Molecular ion peak corresponding to C11H14BNO5, characteristic fragmentation pattern | Molecular weight confirmation |
Current Research Trends and Future Directions
Emerging Applications
The unique combination of functional groups in Methyl 3-(4-boronobenzamido)propionate positions it for exploration in several cutting-edge research areas:
Materials Science
Boron-containing organic compounds have demonstrated utility in materials applications including:
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Self-healing polymers through dynamic boronic ester formation
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Stimuli-responsive materials that respond to pH or sugar concentration
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Chemical sensors for diols and related compounds
Catalysis
The Lewis acidic character of the boronic acid functionality combined with the structural features of the molecule could enable applications in asymmetric catalysis and novel transformations.
Future Research Directions
Several promising avenues for future investigation include:
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Development of streamlined synthetic methodologies
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Structure-activity relationship studies to optimize properties for specific applications
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Exploration of supramolecular assemblies based on boronic acid interactions
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Investigation of biological activities, particularly in enzyme inhibition
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